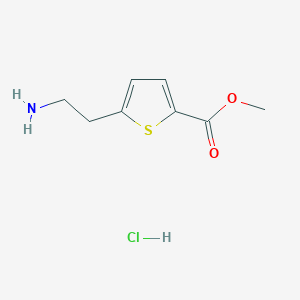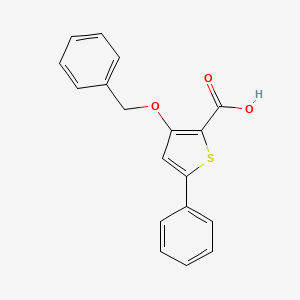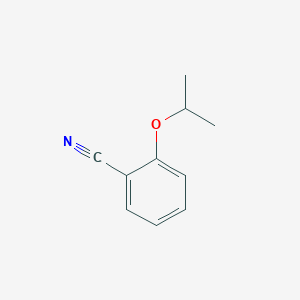![molecular formula C12H17N3O B2662564 N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2361641-66-7](/img/structure/B2662564.png)
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-tumor properties. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide’s mechanism of action is not fully understood. However, it is believed that N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide activates the immune system to attack tumor cells. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to increase the permeability of tumor blood vessels, which may enhance the delivery of chemotherapy drugs to the tumor.
Biochemical and Physiological Effects:
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to increase the permeability of tumor blood vessels, leading to increased blood flow to the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in lab experiments is its potential anti-tumor properties. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor cell death and inhibit tumor growth in a variety of tumor models. Another advantage is that N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases. However, one limitation of using N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in lab experiments is its complex synthesis method. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide is also a relatively unstable compound, which may make it difficult to work with in some cases.
Direcciones Futuras
There are several future directions for research on N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action. Another direction is to explore the potential of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in combination with other anti-tumor agents. Additionally, there is a need for clinical trials to determine the safety and efficacy of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in humans. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide.
Métodos De Síntesis
The synthesis of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 3-cyanopyridine with dimethylamine to form 6-(dimethylamino)pyridin-3-ol. This intermediate is then reacted with 2-bromoethyl prop-2-enoate to form N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been extensively studied for its potential anti-tumor properties. In preclinical studies, N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor cell death and inhibit tumor growth in a variety of tumor models. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
Propiedades
IUPAC Name |
N-[2-[6-(dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-4-12(16)13-8-7-10-5-6-11(14-9-10)15(2)3/h4-6,9H,1,7-8H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWYQVGDGGQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)
![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)
![2-Chloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B2662495.png)
![N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2662496.png)
![N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2662498.png)

![1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2662500.png)


![Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride](/img/structure/B2662504.png)